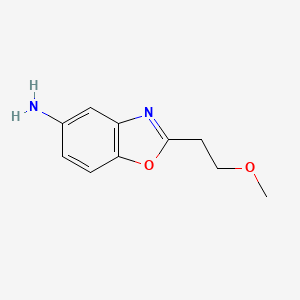

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Descripción general

Descripción

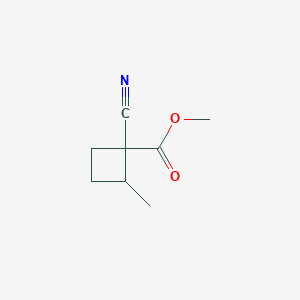

“2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine” is a chemical compound, likely an organic molecule. It seems to contain a benzoxazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, 2-methoxyethyl acrylate is synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and benzoxazole were synthesized to investigate their antimicrobial activities. Compounds derived from reactions involving primary amines exhibited good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Electrochemical Oxidative Amination

An electrochemically promoted coupling of benzoxazoles and amines was developed, leading to the formation of 2-aminobenzoxazoles. This process, which avoids the use of excess chemical oxidants, simplifies the workup and isolation process while reducing waste (Gao et al., 2014).

Microwave-assisted Synthesis

A diversity-oriented synthetic approach was employed to access benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support, providing a method for rapid synthesis of complex molecules that could be relevant in drug discovery programs (Chanda et al., 2012).

Fluorescent Probes Sensing pH and Metal Cations

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were developed as fluorescent probes for sensing magnesium and zinc cations, respectively. Their sensitivity to pH changes at pH 7-8 could make them useful in biological and environmental monitoring applications (Tanaka et al., 2001).

Fully Bio-based Benzoxazines

Fully bio-based benzoxazine monomers were synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating the potential for creating sustainable polymeric materials. The monomers exhibited beneficial effects on copolymerization, such as accelerating the curing process and improving thermal properties (Wang et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of action

Similar compounds, such as 2’-moe antisense oligonucleotides, have been found to target specific rna sequences within cells .

Biochemical pathways

Similar compounds can affect a variety of biochemical pathways depending on their specific rna targets .

Pharmacokinetics

Similar compounds like 2’-moe antisense oligonucleotides have been found to have a rapid distribution phase and a prolonged elimination phase .

Result of action

Similar compounds can have a variety of effects depending on their specific rna targets .

Action environment

Similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .

Propiedades

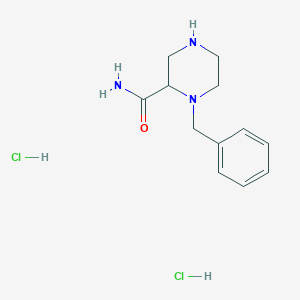

IUPAC Name |

2-(2-methoxyethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLYTZOVBBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)

![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)

![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)